N-(Triphenylphosphoranylidene)-1H-benzotriazole-1-methanamine

Catalog No.
S1493924
CAS No.
124316-00-3
M.F
C25H21N4P
M. Wt
408.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(Triphenylphosphoranylidene)-1H-benzotriazole-1-...

CAS Number

124316-00-3

Product Name

N-(Triphenylphosphoranylidene)-1H-benzotriazole-1-methanamine

IUPAC Name

benzotriazol-1-ylmethylimino(triphenyl)-λ5-phosphane

Molecular Formula

C25H21N4P

Molecular Weight

408.4 g/mol

InChI

InChI=1S/C25H21N4P/c1-4-12-21(13-5-1)30(22-14-6-2-7-15-22,23-16-8-3-9-17-23)26-20-29-25-19-11-10-18-24(25)27-28-29/h1-19H,20H2

InChI Key

IOSUDUVEOWKKBL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(=NCN2C3=CC=CC=C3N=N2)(C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)P(=NCN2C3=CC=CC=C3N=N2)(C4=CC=CC=C4)C5=CC=CC=C5

Synthesis and Characterization:

Betmip is a well-characterized organophosphorus compound, synthesized through the reaction of benzotriazole with triphenylphosphine and paraformaldehyde. Its structure has been confirmed using various techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry [].

Applications in Organic Synthesis:

Betmip finds applications in various organic synthesis reactions due to its unique properties. It acts as a versatile nucleophilic reagent, participating in:

  • C-N bond formation reactions: Betmip reacts with carbonyl compounds (aldehydes, ketones) to form imines, which are valuable intermediates in organic synthesis [].
  • Phosphorylation reactions: Betmip can transfer the triphenylphosphine group to various substrates, introducing a phosphorous atom into organic molecules [].
  • Asymmetric catalysis: Betmip can be employed as a ligand in asymmetric catalysis, enabling the development of enantioselective reactions [].

Emerging Applications:

Recent research explores the potential of Betmip in:

  • Material science: Betmip's ability to form coordination complexes with metal ions makes it a candidate for developing novel materials with desired properties [].
  • Bioconjugation: Studies investigate Betmip's potential for attaching functional groups to biomolecules, such as proteins and peptides, for various applications.

N-(Triphenylphosphoranylidene)-1H-benzotriazole-1-methanamine is a complex organic compound with the molecular formula C25H21N4P. It features a triphenylphosphoranylidene moiety attached to a benzotriazole structure, which contributes to its unique chemical properties. This compound is primarily utilized in organic synthesis and has garnered attention for its potential applications in various fields, including pharmaceuticals and materials science.

  • Aza-Wittig Reaction: This compound can participate in aza-Wittig reactions, allowing for the formation of N,N-bis(but-3-enyl)amines when reacted with suitable aldehydes .
  • Grignard Reactions: It serves as a reactant in Grignard reactions, facilitating the synthesis of various organic compounds .
  • Condensation Reactions: The presence of the phosphoranylidene group enhances its reactivity, making it effective in condensation reactions involving carbonyl compounds.

While specific biological activities of N-(Triphenylphosphoranylidene)-1H-benzotriazole-1-methanamine have not been extensively documented, compounds with similar structures often exhibit significant biological properties. For instance, benzotriazole derivatives are known for their antifungal and antibacterial activities. Further research is needed to explore the pharmacological potential of this specific compound.

The synthesis of N-(Triphenylphosphoranylidene)-1H-benzotriazole-1-methanamine typically involves several steps:

  • Formation of Benzotriazole: The initial step usually involves the synthesis of 1H-benzotriazole through cyclization reactions.
  • Phosphoranylidene Formation: The triphenylphosphine reacts with an appropriate electrophile to form the triphenylphosphoranylidene intermediate.
  • Coupling Reaction: Finally, the coupling of the benzotriazole with the phosphoranylidene leads to the formation of N-(Triphenylphosphoranylidene)-1H-benzotriazole-1-methanamine .

N-(Triphenylphosphoranylidene)-1H-benzotriazole-1-methanamine has several applications:

  • Organic Synthesis: It is widely used as a reagent in various organic synthesis processes, particularly in creating nitrogen-containing compounds.
  • Material Science: Its unique properties may lend themselves to applications in materials science, particularly in developing new polymers or coatings.
  • Pharmaceuticals: The potential biological activity suggests possible applications in drug development, although more research is necessary to establish specific uses.

Several compounds share structural similarities with N-(Triphenylphosphoranylidene)-1H-benzotriazole-1-methanamine. These include:

Compound NameStructural FeaturesUnique Aspects
1H-BenzotriazoleSimple benzotriazole structureUsed as a corrosion inhibitor
TriphenylphosphinePhosphorus-containing compoundActs as a ligand in coordination chemistry
N,N-DimethylbenzamideAmide derivativeExhibits different reactivity patterns
N-(Phenyl)benzothiazoleContains thiazole instead of triazoleKnown for its fluorescent properties

N-(Triphenylphosphoranylidene)-1H-benzotriazole-1-methanamine is unique due to its combination of phosphoranylidene and benzotriazole functionalities, which provides distinct reactivity and potential biological activity not found in simpler analogs.

XLogP3

6

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

1-{[(Triphenyl-lambda~5~-phosphanylidene)amino]methyl}-1H-benzotriazole

Dates

Modify: 2023-08-15

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